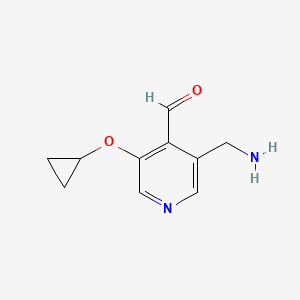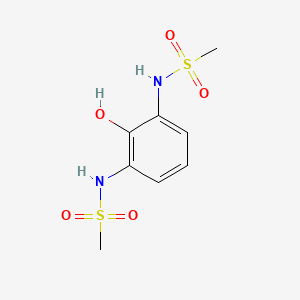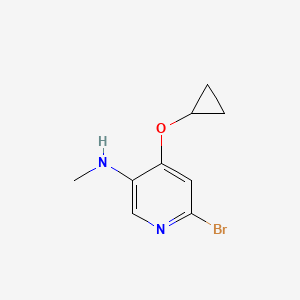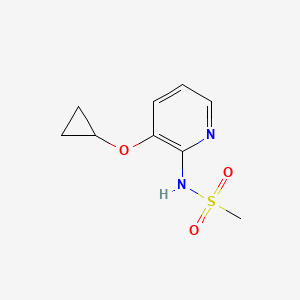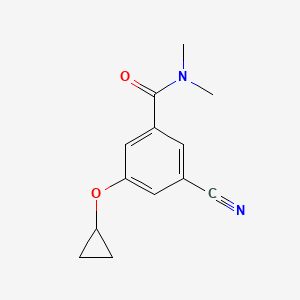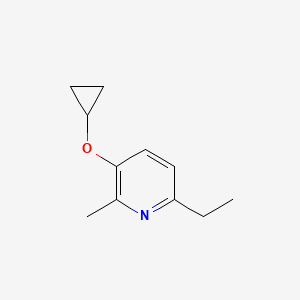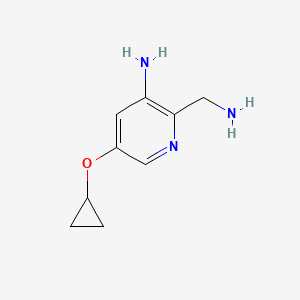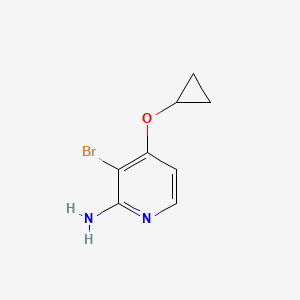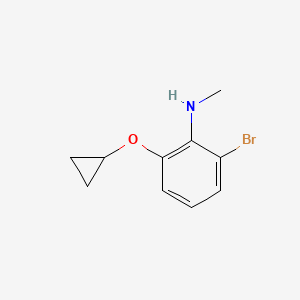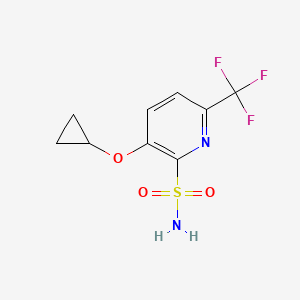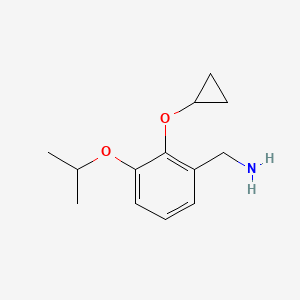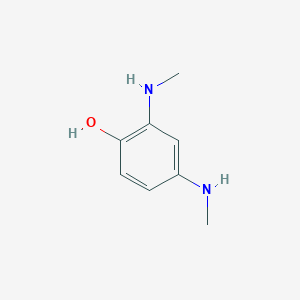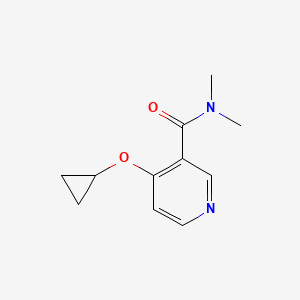
2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.152 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylbenzamide moiety, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and dimethylbenzamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:
Bromination: Introduction of the bromine atom to the benzene ring.
Cyclopropoxylation: Addition of the cyclopropoxy group.
Amidation: Formation of the dimethylbenzamide moiety.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, potentially altering the bromine atom or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in biochemical studies to investigate the effects of brominated benzamides on biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-Bromo-6-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a cyclopropoxy group, affecting its chemical properties.
Uniqueness: 2-Bromo-6-cyclopropoxy-N,N-dimethylbenzamide is unique due to the combination of the bromine atom, cyclopropoxy group, and dimethylbenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
2-bromo-6-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)12(15)11-9(13)4-3-5-10(11)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
QWBGXOHUPVDNJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC=C1Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


